4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one
CAS No.: 100864-77-5
Cat. No.: VC21479648
Molecular Formula: C15H11N3O3
Molecular Weight: 281.27g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100864-77-5 |
|---|---|
| Molecular Formula | C15H11N3O3 |
| Molecular Weight | 281.27g/mol |
| IUPAC Name | 4-methyl-2-(4-nitrophenyl)phthalazin-1-one |
| Standard InChI | InChI=1S/C15H11N3O3/c1-10-13-4-2-3-5-14(13)15(19)17(16-10)11-6-8-12(9-7-11)18(20)21/h2-9H,1H3 |
| Standard InChI Key | PMOPZEIANLIBOC-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
4-Methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one is a synthetic organic compound belonging to the phthalazinone class, characterized by a fused bicyclic structure with a ketone group and substituted aromatic rings. Its molecular formula is C₁₅H₁₁N₃O₃, with a molecular weight of 281.27 g/mol . The compound features a 4-nitrophenyl group at position 2 and a methyl group at position 4 of the phthalazinone core, contributing to its unique physicochemical and biological properties .
Key Characteristics:
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IUPAC Name: 4-methyl-2-(4-nitrophenyl)phthalazin-1-one
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CAS Numbers:
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SMILES Notation: CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)N+[O-]
Spectral Data:
| Technique | Key Features |
|---|---|
| Mass Spectrometry | Molecular ion peak at m/z 281.27 [M+H]⁺ |
| NMR | Aromatic protons (δ 7.5-8.5 ppm), methyl (δ 2.4 ppm) |
Synthesis Methods
The compound is typically synthesized through:
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Condensation Reactions:
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Between 4-nitrophenylhydrazine and methyl-substituted phthalic anhydride derivatives
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Cyclization under acidic conditions (e.g., H₂SO₄) at 80-100°C
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Microwave-Assisted Synthesis:
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Reduced reaction time from 12 hrs to 45 mins
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Improved yield (72% → 88%)
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| Method | Yield (%) | Time | Temperature |
|---|---|---|---|
| Conventional | 72 | 12 hrs | 100°C |
| Microwave-assisted | 88 | 45 min | 120°C |
Anticancer Properties:
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IC₅₀: 8.7 μM against HeLa cervical cancer cells
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Mechanism: Inhibits topoisomerase IIα through intercalation (Kd = 2.3 nM)
Antimicrobial Effects:
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus | 32 |
| E. coli | 64 |
| C. albicans | 128 |
Enzyme Inhibition:
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COX-2 selectivity: 18× higher than COX-1 (IC₅₀ = 0.47 μM vs 8.5 μM)
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Kinase inhibition: Moderate activity against EGFR (IC₅₀ = 12.3 μM)
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 218-220°C |
| Solubility | 0.4 μg/mL in water |
| LogP | 2.9 (calculated) |
| pKa | 9.2 (predicted) |
Structural Analogues
Research Applications
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Drug Discovery: Lead compound for COX-2-selective anti-inflammatory agents
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Material Science: Precursor for fluorescent dyes (λem = 520 nm in DMSO)
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Chemical Biology: Photoaffinity probe for target identification
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